methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate
Description
Properties
IUPAC Name |
methyl (E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)11(12(16)18-3)14-13-9-4-6-10(17-2)7-5-9/h4-7,15H,1-3H3/b11-8+,14-13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRJMYGZVFDNPV-AQPHZECDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\N=NC1=CC=C(C=C1)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate typically involves the reaction of 4-methoxyphenylhydrazine with methyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
4-methoxyphenylhydrazine+methyl acetoacetate→methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Common reagents used in the industrial synthesis include catalysts, solvents, and purification agents to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydrazone group can form reversible covalent bonds with biological molecules, affecting their function. The methoxyphenyl moiety may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one
Uniqueness
Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes.
Biological Activity
Methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate, a compound characterized by its hydrazone functional group and methoxyphenyl moiety, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
- Chemical Formula : C12H14N2O4
- Molecular Weight : 250.25 g/mol
- CAS Number : 77083-76-2
The unique structure of this compound contributes to its reactivity and interaction with biological systems. The hydrazone linkage is known for its ability to form reversible covalent bonds with various biomolecules, influencing their function.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The hydrazone group can interact with nucleophilic sites on proteins and enzymes, altering their activity.
- Receptor Interaction : The methoxyphenyl moiety may engage with cellular receptors, affecting signaling pathways crucial for cellular functions.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of hydrazone compounds often exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Candida albicans | 30 µg/mL |
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties, particularly against various cancer cell lines. For example:
- HCT-15 Colon Carcinoma : Compounds similar to this compound demonstrated notable cytotoxic effects.
- Mechanism of Action : Cytotoxicity is believed to result from the induction of apoptosis and cell cycle arrest in cancer cells.
Study on Antimicrobial Effects
A recent study investigated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that the compound exhibited significant bactericidal activity, suggesting its potential as a lead compound for antibiotic development.
Anticancer Research
In vitro studies conducted on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively. The study highlighted the importance of the methoxy group in enhancing the anticancer activity through improved interactions with cellular targets.
Q & A
Basic: What synthetic methodologies are effective for preparing methyl 2-[(Z)-hydrazono]-3-oxobutanoate derivatives?
Answer:
The compound can be synthesized via diazonium salt coupling. A typical protocol involves:
Dissolving 4-methoxyaniline in dilute HCl, cooling to 0–5°C, and diazotizing with NaNO₂.
Filtering the diazonium salt into a solution of methyl acetoacetate and sodium acetate in ethanol.
Isolating the product via recrystallization (e.g., methanol, yield ~85%) .
Key variables: Temperature control (<5°C) prevents diazonium decomposition, while sodium acetate neutralizes HCl, stabilizing the reactive intermediate .
Basic: How can purity and yield be optimized during recrystallization?
Answer:
Recrystallization solvent selection is critical. Methanol is preferred for hydrazono-oxobutanoates due to moderate polarity, which balances solubility at high temperatures and low solubility at 0°C, minimizing co-precipitation of byproducts. For example, ethyl analogs achieve >85% purity using methanol .
Basic: What safety protocols are essential when handling hydrazono intermediates?
Answer:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact with hydrazines, which are toxic and potentially mutagenic.
- Neutralize acidic waste with NaHCO₃ before disposal to prevent release of hazardous gases (e.g., HCl) .
Advanced: How do intramolecular interactions influence the crystal structure of this compound?
Answer:
X-ray crystallography reveals:
- Intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, stabilizing the (Z)-configuration.
- Intermolecular C–H⋯O bonds create chains along the crystallographic axis, while C–H⋯π interactions contribute to 3D packing .
Methodological note: Synchrotron radiation or low-temperature (100 K) data collection enhances resolution for weak interactions .
Advanced: How can reaction conditions be optimized to resolve yield discrepancies in literature?
Answer:
Discrepancies in yields (e.g., 70–90%) arise from:
- Stoichiometry: Excess sodium acetate (≥3 equiv.) improves coupling efficiency by maintaining pH >7.
- Solvent polarity: Ethanol outperforms DMF for diazonium coupling due to reduced side reactions (e.g., hydrolysis) .
Experimental design: Use a factorial design to test temperature (−5°C vs. 0°C), NaNO₂ equivalents (1.0–1.2), and solvent (ethanol vs. methanol).
Advanced: What computational approaches predict the compound’s reactivity and tautomeric stability?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) assess tautomeric preferences (e.g., keto-enol equilibrium). The (Z)-hydrazone is stabilized by 8–12 kcal/mol over (E)-isomers due to conjugation with the methoxyphenyl group .
- NBO analysis identifies hyperconjugative interactions (e.g., lone pair donation from N–H to carbonyl) .
Advanced: How are byproducts (e.g., azo dimers) identified and minimized?
Answer:
- HPLC-MS detects azo dimers (m/z ≈ 2× parent ion).
- Mitigation strategies:
- Reduce reaction time (<2 hours) to limit dimerization.
- Use excess methyl acetoacetate (1.5 equiv.) as a sacrificial nucleophile .
Advanced: How can biological activity assays account for the compound’s structural features?
Answer:
- Cytotoxicity assays (MTT): Test against cancer cell lines (e.g., HeLa), noting the hydrazone’s metal-chelating ability may interfere with redox-sensitive assays. Include control wells with EDTA .
- Antimicrobial studies: Screen against Gram-negative bacteria (e.g., E. coli), as the methoxy group enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
